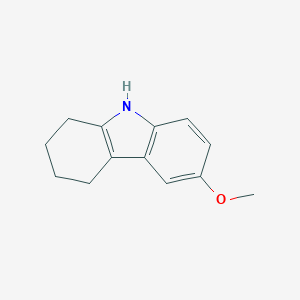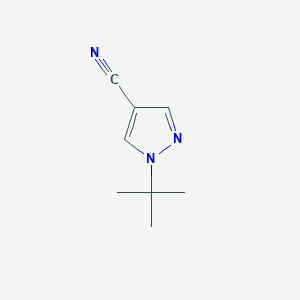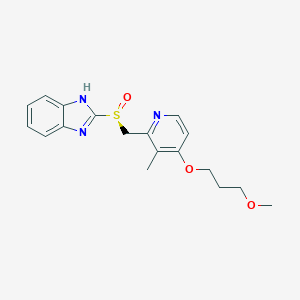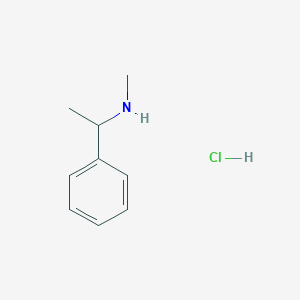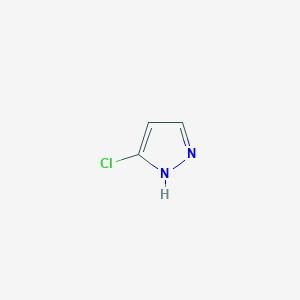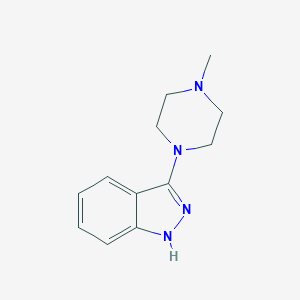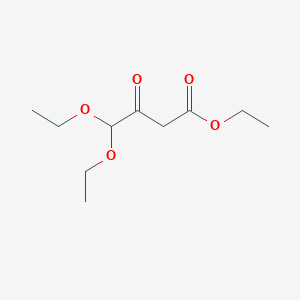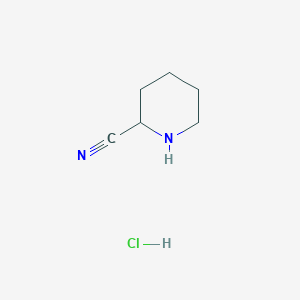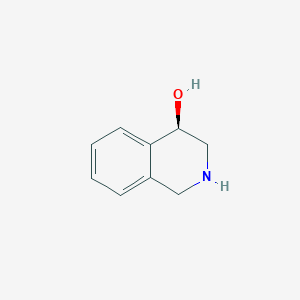
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol, also known as THIQ, is a naturally occurring alkaloid found in various plants and animals. It has been of significant interest to scientists due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to increase dopamine release in the brain, which may contribute to its neuroprotective and anti-addictive effects.
Biochemische Und Physiologische Effekte
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and behavioral assays. However, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol. One area of interest is the development of more potent and selective (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol analogs, which may have improved therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol in human clinical trials.
Synthesemethoden
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine. Other methods include the Leuckart-Wallach reaction and the Bischler-Napieralski reaction. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.
Wissenschaftliche Forschungsanwendungen
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been studied for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied for its potential to treat depression, anxiety, and other mood disorders.
Eigenschaften
CAS-Nummer |
105181-85-9 |
|---|---|
Produktname |
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(4R)-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m0/s1 |
InChI-Schlüssel |
HTHIHJJKFYXSOQ-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@@H](C2=CC=CC=C2CN1)O |
SMILES |
C1C(C2=CC=CC=C2CN1)O |
Kanonische SMILES |
C1C(C2=CC=CC=C2CN1)O |
Synonyme |
(4R)-1,2,3,4-TETRAHYDROISOQUINOLIN-4-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
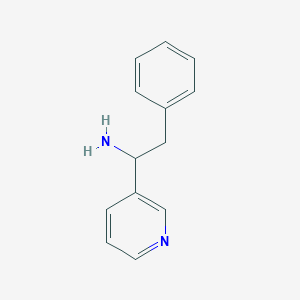
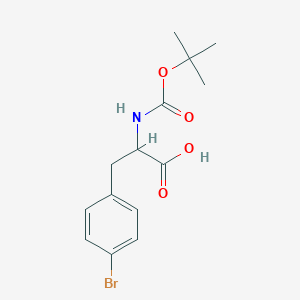
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)
